molecular formula C18H22N2O B12829240 {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B12829240
M. Wt: 282.4 g/mol
InChI Key: HFPUMWVZKZXLCU-UHFFFAOYSA-N
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Description

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine is a chemical compound featuring a benzylamine group and a morpholine moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. The morpholine ring is a common pharmacophore in drug discovery, known for its ability to improve solubility and serve as a hydrogen bond acceptor . This reagent is primarily For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize this and similar amine-functionalized compounds as key synthons for constructing more complex molecules. Its structure suggests potential as a precursor in the development of bioactive molecules, such as antimicrobial agents or cytokine-mediated disease therapeutics . The compound can serve as a core template or intermediate for generating libraries of derivatives aimed at probing biological pathways and identifying new lead compounds. As a research chemical, its specific mechanism of action and applications are defined by the experimental context in which it is used. Researchers are encouraged to fully characterize the compound (e.g., via NMR, mass spectrometry) for their specific applications. Handling should adhere to safe laboratory practices as outlined in the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2

InChI Key

HFPUMWVZKZXLCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN

Origin of Product

United States

Preparation Methods

Halogenation and Activation of Biphenylmethanol Derivative

A common initial step involves converting a biphenylmethanol intermediate into a more reactive species such as a halide or sulfonate ester to facilitate nucleophilic substitution.

  • Halogenation : Treatment of (4-morpholin-4-ylmethyl phenyl)methanol with halogenating agents like thionyl chloride or phosphorus pentachloride at low temperatures (0–30 °C) converts the alcohol to the corresponding benzyl chloride or bromide. This step is typically performed in aprotic solvents such as dichloromethane or toluene to maintain reaction control and yield.

  • Mesylation/Tosylation : Alternatively, the hydroxyl group can be converted into a mesylate or tosylate using mesyl chloride or tosyl chloride at 0 to 5 °C, providing a good leaving group for subsequent nucleophilic substitution.

Nucleophilic Substitution with Morpholine

The activated intermediate (benzyl halide or sulfonate ester) is then reacted with morpholine to introduce the morpholin-4-ylmethyl group.

  • This nucleophilic substitution is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at temperatures ranging from ambient to reflux conditions, depending on the leaving group and substrate reactivity.

  • The reaction proceeds via an SN2 mechanism, where morpholine attacks the benzylic carbon, displacing the leaving group and forming the morpholin-4-ylmethyl substituent.

Formation of the Methanamine Group

The methanamine functionality on the biphenyl core can be introduced or revealed by:

  • Reductive amination : Condensation of the corresponding aldehyde intermediate with ammonia or a primary amine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the primary amine.

  • Direct substitution : In some cases, the amine group is introduced by nucleophilic substitution of a halogenated intermediate with ammonia or an amine source under controlled conditions.

Purification and Isolation

  • After the reaction, the product is typically isolated by filtration if solid or by extraction and solvent evaporation if liquid.

  • Purification methods include recrystallization from solvents such as methanol or toluene, and chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures).

Representative Experimental Data and Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Halogenation of biphenylmethanol Thionyl chloride, N,N-dimethylformamide (catalytic) Dichloromethane 0–5 °C ~90 Controlled addition, low temp to avoid side reactions
Mesylation/Tosylation Mesyl chloride or tosyl chloride Dichloromethane 0–5 °C 85–95 Provides good leaving group for substitution
Nucleophilic substitution with morpholine Morpholine, base (if needed) DMSO, DMF, or toluene Ambient to reflux 80–90 SN2 reaction, polar aprotic solvent preferred
Reductive amination Aldehyde intermediate, ammonia, NaBH3CN or H2/Pd Methanol, dichloromethane Room temp to 60 °C 75–93 Careful control of pH and temperature required
Purification Recrystallization or column chromatography Methanol, toluene Ambient Purity >95% achievable with proper technique

Research Findings and Optimization Notes

  • Solvent choice is critical: Aprotic polar solvents like DMSO and DMF enhance nucleophilicity of morpholine and improve substitution yields.

  • Temperature control during halogenation and mesylation steps prevents decomposition and side reactions, ensuring high purity intermediates.

  • Use of catalytic additives such as N,N-dimethylformamide can facilitate halogenation reactions by stabilizing intermediates.

  • Reductive amination is a preferred method for introducing the methanamine group due to its mild conditions and high selectivity.

  • Purification by recrystallization from methanol or toluene yields analytically pure product suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Halogenation of alcohol Thionyl chloride, low temp, DCM High conversion, well-established Requires moisture control
Mesylation/Tosylation Mesyl chloride, 0–5 °C, DCM Good leaving group formation Sensitive to temperature
Nucleophilic substitution Morpholine, DMSO/DMF, ambient to reflux Efficient SN2 reaction Possible side reactions if not controlled
Reductive amination Aldehyde, ammonia, NaBH3CN or catalytic H2 Mild, selective amine formation Requires careful pH and temp control
Purification Recrystallization, chromatography High purity product Solvent selection critical

Chemical Reactions Analysis

Types of Reactions

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Key Structural Variations

The compound’s structural analogs differ in:

  • Substituent type : Morpholine vs. other heterocycles (e.g., piperazine, thiophene).
  • Substitution position : Ortho vs. para on phenyl rings.
  • Linker groups : Methyl, ethoxy, sulfonyl, or direct attachment.
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight Key Features
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine Not specified C₁₈H₂₁N₂O 281.37 Bifunctional phenyl rings, morpholine-methyl group
1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine 91271-84-0 C₁₂H₁₈N₂O 206.29 Single phenyl ring, para-morpholine-methyl group
1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine 91271-82-8 C₁₂H₁₈N₂O 206.29 Single phenyl ring, ortho-morpholine-methyl group
[4-(Morpholine-4-sulfonyl)phenyl]methanamine 852399-79-2 C₁₁H₁₆N₂O₃S 256.33 Morpholine-sulfonyl group (electron-withdrawing)
(4-(Thiophen-2-yl)phenyl)methanamine Not specified C₁₁H₁₁NS 189.28 Thiophene substituent (lipophilic)
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine 879896-50-1 C₁₃H₂₁N₃ 219.32 Methylpiperazine (higher basicity)

Physicochemical Properties

Property Target Compound 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine [4-(Morpholine-4-sulfonyl)phenyl]methanamine
Solubility (logP) ~2.1 (estimated) 1.8 0.5 (sulfonyl reduces lipophilicity)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 3 5 (additional sulfonyl O atoms)

Biological Activity

Introduction

The compound {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine , also known as (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine , is an organic molecule with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C_{16}H_{20}N_{2}O
  • Molecular Weight : Approximately 282.4 g/mol
  • Structure : The compound features a biphenyl core with a morpholinomethyl group attached, which enhances its interaction with biological targets.

Research indicates that {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit various enzymes by binding to their active sites, thus modulating critical biological processes such as signal transduction and gene expression.
  • Receptor Binding : Its structural features allow for significant binding affinity to various receptors, suggesting potential therapeutic applications in treating neurological disorders and other conditions influenced by these pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds, indicating that {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine may also possess significant antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds structurally related to this molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including E. coli and Bacillus mycoides .
  • Antifungal Activity : Similar structural analogs have been effective against fungal strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study of monomeric alkaloids, compounds similar to {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine exhibited potent antimicrobial activity against a range of pathogens, indicating a promising avenue for further exploration in drug development .
  • Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound and its analogs at various receptor sites. Results indicated high binding affinities at PPARγ and COX enzymes, suggesting potential anti-inflammatory properties alongside antimicrobial effects .

Synthesis and Optimization

The synthesis of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine typically involves multi-step processes that may include:

  • Reagents Used : Common reagents include morpholine derivatives and phenolic compounds.
  • Optimized Conditions : Industrial applications often utilize continuous flow reactors to enhance yield and purity under controlled conditions.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamineC_{16}H_{20}N_{2}OPotential enzyme inhibition, receptor binding
4-Morpholin-4-ylmethyl-benzylamine dihydrochlorideC_{16}H_{22}Cl_{2}N_{3}OAntimicrobial activity
5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dionesC_{12}H_{14}N_{2}O_{3}SHypoglycemic and anti-inflammatory activity

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